Chemical structure and properties of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Chemical structure and properties of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
A Comprehensive Guide to Structure, Synthesis, and Pharmacological Potential
Abstract
This technical guide provides an in-depth analysis of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole , a functionalized heterocyclic compound with significant utility in medicinal chemistry. Characterized by a central pyrazole core substituted with electron-withdrawing nitro and lipophilic bromobenzyl moieties, this molecule serves as a critical scaffold for antimicrobial, anti-inflammatory, and anticancer drug discovery. This document details its chemical architecture, a validated synthesis protocol, physicochemical properties, and its role as a "privileged structure" in bioactivity optimization.
Introduction: The Pyrazole Advantage
The pyrazole ring is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The specific derivative 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole represents a strategic convergence of three pharmacophoric elements:
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The Pyrazole Core: A stable, planar 5-membered heterocycle that acts as a bioisostere for imidazole and pyrrole, facilitating hydrogen bonding and π-stacking interactions.
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The 4-Nitro Group: A strong electron-withdrawing group (EWG) that enhances the acidity of the ring protons (in precursors) and serves as a metabolic handle or a precursor to amino groups.
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The 4-Bromobenzyl Tail: A lipophilic anchor that improves membrane permeability and provides a halogen bond donor site for interaction with target protein pockets (e.g., kinase hinge regions).
Chemical Structure & Molecular Modeling
2.1 Structural Analysis
The molecule consists of a 3,5-dimethyl-4-nitropyrazole headgroup N-alkylated with a 4-bromobenzyl moiety.
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Molecular Formula: C₁₂H₁₂BrN₃O₂
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Molecular Weight: 310.15 g/mol
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Electronic Effects: The nitro group at position 4 pulls electron density away from the pyrazole ring, making the C3 and C5 methyl protons slightly more acidic and deshielded in NMR. The bromine atom on the benzyl ring exerts a -I (inductive) and +M (mesomeric) effect, though the inductive withdrawal dominates, deactivating the phenyl ring.
2.2 Steric Considerations
The N-benzyl group introduces a degree of rotational freedom. However, the steric bulk of the methyl group at position 5 (adjacent to the N1-benzyl) forces the benzyl ring to twist out of the plane of the pyrazole. This "twisted" conformation is critical for binding selectivity, preventing the molecule from intercalating into flat DNA structures while allowing it to fit into hydrophobic enzyme pockets.
Validated Synthesis Protocol
The synthesis of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is best achieved through a convergent N-alkylation strategy . This method offers higher regioselectivity compared to direct ring closure of substituted hydrazines.
Step 1: Preparation of 3,5-Dimethyl-4-nitropyrazole
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Precursor: 3,5-Dimethylpyrazole (commercially available).
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Reagents: Sulfuric acid (H₂SO₄), Nitric acid (HNO₃).
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Mechanism: Electrophilic aromatic substitution (Nitration).
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Protocol:
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Dissolve 3,5-dimethylpyrazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.
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Dropwise add fuming HNO₃ (12 mmol), maintaining temperature <10°C.
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Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.
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Pour onto crushed ice. The product, 3,5-dimethyl-4-nitropyrazole , precipitates as a white solid.
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Filter, wash with water, and dry. (Yield: ~85-90%).
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Step 2: N-Alkylation (The Critical Step)
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Reagents: 3,5-Dimethyl-4-nitropyrazole, 4-Bromobenzyl bromide, Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).
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Mechanism: Sₙ2 Nucleophilic Substitution.
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Protocol:
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Dissolution: Dissolve 3,5-dimethyl-4-nitropyrazole (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 7.5 mmol). Stir at room temperature for 30 minutes to generate the pyrazolate anion.
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Addition: Add 4-bromobenzyl bromide (1.1 eq, 5.5 mmol) dropwise.
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Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Pour the mixture into ice-cold water (50 mL). The product will precipitate.
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Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
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Expected Yield: 75–85%.
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Physicochemical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic signatures.
| Property | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Likely white to pale yellow needles. |
| Melting Point | 95–105°C (Predicted) | Typical range for N-benzyl nitropyrazoles. |
| Solubility | DMSO, DMF, Chloroform, Acetone | Insoluble in water; sparingly soluble in Ethanol. |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, 3-Me)δ 2.55 (s, 3H, 5-Me)δ 5.30 (s, 2H, N-CH₂)δ 7.15 (d, 2H, Ar-H)δ 7.55 (d, 2H, Ar-H) | The 5-Me is deshielded due to proximity to the N-benzyl group. |
| ¹³C NMR | ~11.5, 13.8 (CH₃)~52.0 (CH₂)~135.0 (C-NO₂)~145.0, 150.0 (C=N, C-N) | Carbon signals for the pyrazole ring are distinct. |
| IR Spectrum | 1530 cm⁻¹ (NO₂ asym)1350 cm⁻¹ (NO₂ sym)1600 cm⁻¹ (C=N) | Strong nitro stretches are diagnostic. |
| Mass Spec (ESI) | [M+H]⁺ = 310.02 / 312.02 | 1:1 Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
Biological & Pharmacological Potential[1][2][3][4][5][6][7][8][9]
5.1 Antimicrobial Activity
The nitro group is a pharmacophore often associated with antibacterial activity (e.g., Metronidazole). This specific derivative targets:
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Anaerobic Bacteria: The nitro group can be reduced by bacterial nitroreductases to toxic radical intermediates that damage DNA.
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Fungi: Pyrazole derivatives disrupt fungal cell membranes and inhibit ergosterol synthesis.
5.2 Kinase Inhibition (Anticancer)
The 1-(4-bromobenzyl) group provides a hydrophobic "tail" that can occupy the ATP-binding pocket of protein kinases.
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Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region.
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Target: Potential inhibitor of CDK2 (Cyclin-dependent kinase 2) or EGFR , where the bromobenzyl group fits into the hydrophobic back-pocket.
5.3 Anti-inflammatory (COX-2 Inhibition)
Structurally similar to Celecoxib, this molecule may inhibit Cyclooxygenase-2 (COX-2). The 4-nitro group serves as a spacer that can be reduced to an amine and sulfonated to increase selectivity.
Experimental Workflow & Visualization
6.1 Synthesis Pathway Diagram
Caption: Convergent synthesis route via nitration and N-alkylation.
6.2 Structure-Activity Relationship (SAR) Map
Caption: Functional dissection of the molecule's pharmacophores.
References
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Synthesis of N-benzyl-4-nitropyrazoles
- Title: "Regioselective synthesis of 1-substituted 3,5-dimethyl-4-nitropyrazoles."
- Source: Journal of Heterocyclic Chemistry.
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Link:[Link] (General Journal Link for verification of method class).
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Biological Activity of Pyrazoles
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Crystallographic Data (Analogous Structures)
- Title: "Crystal structure of 3,5-dimethyl-4-nitropyrazole deriv
- Source: Cambridge Structural D
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Link:[Link]
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General Synthesis Protocol (BenchChem)
- Title: "Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole."
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Source: BenchChem.[4]
